3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide is a synthetic organic compound that features a benzamide core structure with a 3,5-dimethyl-4-isoxazolyl group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole, which can be reduced to 3,5-dimethyl-4-isoxazolamine.
Attachment of the Benzamide Group: The isoxazolyl group is then linked to the benzamide core through a methoxy bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide
- **3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-benzamide
Uniqueness
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluorophenyl)benzamide is unique due to the presence of the 3-fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12-18(13(2)25-22-12)11-24-17-8-3-5-14(9-17)19(23)21-16-7-4-6-15(20)10-16/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRAKINXJXXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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